molecular formula C11H14N2O2 B11816751 2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11816751
M. Wt: 206.24 g/mol
InChI Key: WDIOIKDMHNTGQM-UHFFFAOYSA-N
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Description

2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound featuring a pyrrolidine ring fused to a substituted pyridine moiety. The pyrrolidine ring is functionalized with a carbaldehyde group at the 1-position, while the pyridine ring contains a hydroxyl group at the 6-position and a methyl group at the 5-position. The carbaldehyde group may confer reactivity for further derivatization, while the hydroxyl and methyl substituents likely influence solubility and lipophilicity.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(5-methyl-6-oxo-1H-pyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-8-5-9(6-12-11(8)15)10-3-2-4-13(10)7-14/h5-7,10H,2-4H2,1H3,(H,12,15)

InChI Key

WDIOIKDMHNTGQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CNC1=O)C2CCCN2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the construction of the pyrrolidine ring followed by the attachment of the pyridine moiety. One common method involves the reaction of a pyridine derivative with a pyrrolidine precursor under specific conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The hydroxyl group on the pyridine ring can participate in substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. It serves as a precursor in the synthesis of various pharmaceuticals aimed at treating conditions such as cancer, inflammation, and neurological disorders.

Case Study: Anticancer Activity
A study focused on the synthesis of pyrrolidine derivatives highlighted the anticancer properties of compounds related to 2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde. The derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyrrolidine framework can enhance bioactivity .

Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its unique structure allows it to participate in various reactions, making it a versatile intermediate for creating complex molecules.

Synthesis Pathways
The synthesis typically involves multi-step organic reactions, including:

  • Oxidation : Converting the aldehyde group to carboxylic acids.
  • Reduction : Transforming the aldehyde to primary alcohols.
  • Substitution Reactions : The amino group can engage in nucleophilic substitutions to yield diverse derivatives .

Biological Research

In biological studies, this compound has been evaluated for its interactions with enzymes and proteins. Its ability to alter enzyme activity makes it a valuable tool in biochemical assays.

Enzyme Interaction Studies
Research has shown that this compound can modulate enzyme activity, providing insights into its mechanism of action in biological systems. Such studies are crucial for understanding its potential therapeutic applications .

Potential Applications in Industry

The compound's properties make it suitable for use in pharmaceutical testing and development. As a high-quality reference standard, it aids in the validation of analytical methods used in drug development processes.

Mechanism of Action

The mechanism of action of 2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and pyridine moiety allow it to bind to proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde, we compare it with structurally related compounds from the provided evidence (Table 1).

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Functional Implications Reference
This compound Pyridine + Pyrrolidine - 6-OH, 5-Me (pyridine)
- 1-carbaldehyde (pyrrolidine)
- Hydroxyl enhances solubility; methyl increases lipophilicity.
- Carbaldehyde enables reactivity for conjugation.
N/A
NCL195 () Pyrimidine - 4,6-bis-(2-((E)-4-methylbenzylidene)hydrazinyl)
- 2-amine
- Hydrazinyl groups may confer chelation or metal-binding properties.
- Benzylidene moieties enhance aromaticity.
NAT-1 () Thiazolidinone + Nicotinamide - 4-oxo-thiazolidin-3-yl
- 4-methoxy-phenyl
- Nicotinamide
- Thiazolidinone core may target metabolic enzymes.
- Methoxy group modulates electron density.
NAT-2 () Thiazolidinone + Nicotinamide - 4-oxo-thiazolidin-3-yl
- 3,5-di-tert-butyl-4-hydroxy-phenyl
- Nicotinamide
- Bulky tert-butyl groups increase steric hindrance; hydroxyl improves antioxidant potential.
N-(2-chloro-6-...pivalamide () Pyridine + Pyrrolidine - 2-chloro, 6-pyrrolidinylmethyl (pyridine)
- Pivalamide
- Chloro substituent may reduce solubility but enhance stability.
- Pivalamide adds steric bulk and metabolic resistance.

Key Observations:

Core Heterocycles: The target compound and the pivalamide derivative in share pyridine-pyrrolidine hybrid structures, whereas NCL195 (pyrimidine) and NAT-1/NAT-2 (thiazolidinone) feature distinct cores.

Substituent Effects :

  • The 6-hydroxy-5-methylpyridine group in the target compound contrasts with the 2-chloro-6-pyrrolidinylmethyl substitution in ’s compound. The hydroxyl group likely improves aqueous solubility compared to the chloro substituent, which may enhance membrane permeability but reduce polarity .
  • The pyrrolidine-1-carbaldehyde group distinguishes the target from ’s pyrrolidinylmethyl-pivalamide structure. The carbaldehyde’s electrophilic nature offers a reactive handle for covalent inhibitor design, whereas the pivalamide group confers metabolic stability .

Functional Group Diversity: NCL195’s hydrazinyl-benzylidene groups () suggest metal coordination or π-π stacking capabilities, absent in the target compound. Similarly, NAT-1/NAT-2’s thiazolidinone and nicotinamide moieties () imply divergent biological targets, such as oxidoreductases or nuclear receptors .

Biological Implications :

  • While direct activity data for the target compound are unavailable, structural analogs highlight trade-offs between solubility (hydroxyl), reactivity (carbaldehyde), and stability (methyl/chloro). For example, NAT-2’s tert-butyl-hydroxyphenyl group () exemplifies how bulky substituents can enhance antioxidant activity but limit bioavailability—a consideration for optimizing the target compound’s derivatives .

Biological Activity

2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a pyrrolidine derivative featuring a hydroxymethylpyridine moiety. This compound has garnered interest for its potential biological activities, which may include antiviral, anti-inflammatory, and antibacterial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O2C_{11}H_{14}N_{2}O_{2} with a molecular weight of approximately 206.24 g/mol. The structural components include:

  • A pyrrolidine ring , which is a five-membered nitrogen-containing ring.
  • An aldehyde functional group at the first position.
  • Hydroxyl and methyl groups on the pyridine ring, influencing its reactivity and biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Condensation reactions involving pyrrolidine and substituted pyridines.
  • Reduction processes to modify existing aldehyde or ketone functionalities.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing β-amino acid moieties have shown effectiveness against viruses such as HSV-1 (Herpes Simplex Virus Type 1) and tobacco mosaic virus . Specific studies have demonstrated that certain structural modifications enhance antiviral efficacy, suggesting that further exploration of this compound could yield similar results.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been noted in studies focusing on related heterocyclic derivatives. These compounds were evaluated for their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation . The presence of hydroxyl groups in the structure may contribute to these effects by modulating signaling pathways.

Antibacterial Activity

Preliminary studies suggest that this compound may possess antibacterial properties. Compounds with similar structures have been tested against various bacterial strains, showing varying degrees of inhibition . The specific mechanisms of action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

StudyFindings
Study A Identified antiviral activity against HSV-1 with derivatives showing IC50 values indicating effective inhibition.
Study B Demonstrated anti-inflammatory effects through inhibition of cytokine release in vitro.
Study C Evaluated antibacterial activity against Gram-positive bacteria, suggesting potential as a therapeutic agent.

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